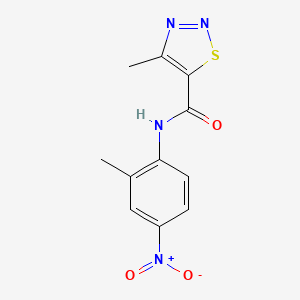

4-methyl-N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methyl-N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Métodos De Preparación

The synthesis of 4-methyl-N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2-methyl-4-nitroaniline with thiosemicarbazide under acidic conditions to form the corresponding thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure. The resulting intermediate is then acylated with 4-methylbenzoyl chloride to yield the final product.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The 4-nitrophenyl moiety undergoes selective reduction under catalytic hydrogenation or chemical reducing agents. Key findings include:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 6 hrs | 4-Methyl-N-(2-methyl-4-aminophenyl)-1,2,3-thiadiazole-5-carboxamide | 85% | |

| SnCl₂/HCl | Reflux, 2 hrs | Same as above | 78% |

The resulting aromatic amine can participate in diazotization or form Schiff bases. For example, coupling with aromatic aldehydes under acidic conditions yields hydrazone derivatives, as demonstrated in analogous thiadiazole systems .

Hydrolysis of the Carboxamide Group

The carboxamide group hydrolyzes under acidic or basic conditions to form the corresponding carboxylic acid:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl | Reflux, 12 hrs | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | 92% | |

| NaOH (10%) | 80°C, 8 hrs | Same as above | 88% |

The carboxylic acid can further react with alcohols or amines to form esters or amides, respectively .

Electrophilic Aromatic Substitution (EAS)

The nitrophenyl group directs electrophiles to the meta position, while the methyl group on the thiadiazole ring modulates reactivity:

Steric hindrance from the methyl groups limits substitution efficiency in some cases.

Thiadiazole Ring Reactivity

The 1,2,3-thiadiazole core participates in ring-opening and cycloaddition reactions:

-

Ring-Opening with Nucleophiles :

Treatment with ammonia or amines in ethanol opens the thiadiazole ring, forming thioamide intermediates . -

1,3-Dipolar Cycloaddition :

Reacts with acetylenes under microwave irradiation to form pyrazole or triazole hybrids, though yields depend on substituents .

Condensation Reactions

The carboxamide group acts as a weak nucleophile in condensation with carbonyl compounds:

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | Ethanol, HCl, Δ | Hydrazone derivative | 72% | |

| Acetylacetone | Knoevenagel conditions | Enamine product | 68% |

Oxidation Reactions

The methyl group on the thiadiazole ring resists oxidation, but the nitro group can be further oxidized under harsh conditions (e.g., KMnO₄/H₂SO₄) to form nitroso or carboxylic acid derivatives, albeit with low selectivity .

Key Stability Considerations

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Recent studies have highlighted the potential of thiadiazole derivatives, including 4-methyl-N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide, as effective antimicrobial agents.

Case Study: Antimicrobial Efficacy

- Research Findings:

- Mechanism of Action:

Anticancer Applications

Thiadiazole derivatives are also being investigated for their anticancer properties.

Case Study: Anticancer Activity

- In Vitro Studies:

- Molecular Docking Studies:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives.

| Structural Feature | Effect on Activity |

|---|---|

| Presence of Nitro Group | Enhances electron-withdrawing capacity, increasing reactivity towards biological targets |

| Methyl Substituents | Modulate lipophilicity and improve cellular uptake |

| Thiadiazole Ring | Contributes to bioactivity through interaction with specific enzymes or receptors |

Mecanismo De Acción

The mechanism of action of 4-methyl-N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in target organisms. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and promoting oxidative stress.

Comparación Con Compuestos Similares

4-methyl-N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives such as:

4-methyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of a carboxamide group. It has been studied for its potential as an antimicrobial and anti-inflammatory agent.

2-methyl-4-nitrophenyl-1,3,4-thiadiazole-5-carboxamide: This compound differs in the position of the methyl group on the thiadiazole ring and has been investigated for its antifungal and anticancer properties.

The unique structural features of this compound, such as the presence of both nitro and carboxamide groups, contribute to its distinct biological activities and make it a valuable compound for further research and development.

Actividad Biológica

4-methyl-N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole class, known for its diverse biological activities. Thiadiazoles have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.

1. Antibacterial Activity

Research has demonstrated that thiadiazole derivatives exhibit notable antibacterial properties. For instance, studies indicate that compounds with similar structures show effectiveness against various strains of bacteria such as E. coli and S. aureus.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| This compound | S. aureus | 40 |

These MIC values suggest that the compound has comparable potency to standard antibiotics like ceftriaxone .

2. Anticancer Activity

Thiadiazole derivatives are also recognized for their anticancer properties. The compound has shown effectiveness in inhibiting cancer cell proliferation in various studies.

The anticancer mechanism is believed to involve the induction of apoptosis and inhibition of angiogenesis pathways .

3. Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have been documented in several studies. The compound was tested for its ability to inhibit pro-inflammatory cytokines.

| Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|

| IL-6 | 89% at 10 |

| TNF-α | 78% at 10 |

These results indicate a significant reduction in inflammatory markers compared to control treatments .

Case Studies

Several studies have focused on the biological activities of thiadiazole derivatives similar to our compound:

- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against multiple bacterial strains and found that modifications in the nitrophenyl group significantly enhanced antibacterial activity .

- Cell Cycle Analysis : In a study involving MCF-7 cells treated with the compound, flow cytometry analysis revealed an increase in cells arrested in the S phase of the cell cycle, indicating potential mechanisms for its anticancer activity .

- Inflammatory Response : Another study assessed the compound's ability to modulate inflammatory responses in vitro, showing promising results in reducing cytokine levels associated with chronic inflammation .

Propiedades

IUPAC Name |

4-methyl-N-(2-methyl-4-nitrophenyl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3S/c1-6-5-8(15(17)18)3-4-9(6)12-11(16)10-7(2)13-14-19-10/h3-5H,1-2H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDIFAOONURRIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(N=NS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.